molecular formula C8H7N3O2S B2862652 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 1351238-08-8

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No. B2862652
Key on ui cas rn: 1351238-08-8
M. Wt: 209.22
InChI Key: WNBDDKULTLGXJX-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

A solution of 7-(2,2,2-trifluoro-N-methylacetamido)thieno[2,3-b]pyrazine-6-carboxylate 11 (9.1 g, 27.3 mmol) and KOH (3 eq) in THF (40 mL), ethanol (40 mL) and water (20 mL) was stirred overnight at 60° C. Concentrated by evaporation (±10 mL), ice cold citric acid solution was added (200 mL) and stirred for 10 min. The resulting precipitate was collected, washed with water and dried to give compound 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid 12 (5.6 g, 98%). 1H-NMR (400 MHz, DMSO-d6) 3.49 (s, 3H), 7.59 (br s, 2H) 8.72 (d, J=2.3 Hz, 1H), 8.74 (d, J=2.3 Hz, 1H) 12.95 (br s, 1H). (m/z)=210 (M+H)+.
Name
7-(2,2,2-trifluoro-N-methylacetamido)thieno[2,3-b]pyrazine-6-carboxylate
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([N:5]([C:7]1[C:15]2[C:10](=[N:11][CH:12]=[CH:13][N:14]=2)[S:9][C:8]=1[C:16]([O-:18])=[O:17])C)=O.[OH-].[K+]>C1COCC1.C(O)C.O>[CH3:3][NH:5][C:7]1[C:15]2[C:10](=[N:11][CH:12]=[CH:13][N:14]=2)[S:9][C:8]=1[C:16]([OH:18])=[O:17] |f:1.2|

Inputs

Step One
Name
7-(2,2,2-trifluoro-N-methylacetamido)thieno[2,3-b]pyrazine-6-carboxylate
Quantity
9.1 g
Type
reactant
Smiles
FC(C(=O)N(C)C1=C(SC2=NC=CN=C21)C(=O)[O-])(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated by evaporation (±10 mL), ice cold citric acid solution
ADDITION
Type
ADDITION
Details
was added (200 mL)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNC1=C(SC2=NC=CN=C21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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